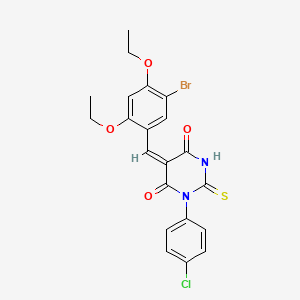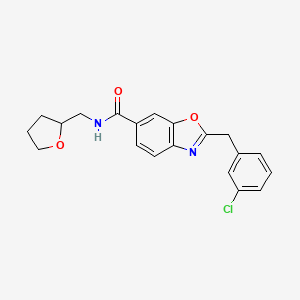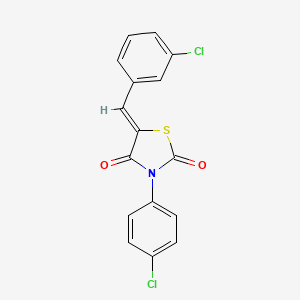![molecular formula C15H24N2O B6103999 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline, also known as DMMDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMDA is a tertiary amine that belongs to the class of N,N-dimethylanilines. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.
Wirkmechanismus
The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. This compound has been found to inhibit the activity of various enzymes, including DNA topoisomerase II and protein tyrosine phosphatase. In addition, this compound has been shown to interact with various receptors, including serotonin receptors and adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. This compound has also been found to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline possesses several advantages for lab experiments. It is a highly potent and selective compound that can be easily synthesized in large quantities. This compound has also been found to possess good stability and solubility properties, making it suitable for various experimental applications. However, this compound also possesses certain limitations for lab experiments. It is a highly reactive compound that can undergo chemical degradation under certain conditions. In addition, this compound can be toxic at high concentrations, and therefore, its use should be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of 4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline. One potential direction is to investigate the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases. Another potential direction is to investigate the mechanism of action of this compound and to identify its cellular targets. In addition, further studies are needed to investigate the potential toxicity and side effects of this compound, as well as its pharmacokinetic properties. Overall, this compound represents a promising compound for the development of novel therapeutic agents and for the advancement of scientific research.
Synthesemethoden
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline can be synthesized by reacting 2,6-dimethylmorpholine with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The chemical structure of this compound is shown below:
Wissenschaftliche Forschungsanwendungen
4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been found to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
Eigenschaften
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-9-17(10-13(2)18-12)11-14-5-7-15(8-6-14)16(3)4/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBIUOJXVXIDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)

![N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103947.png)

![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6103963.png)
![1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6103969.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B6103971.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6103991.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B6104007.png)
![3-ethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone](/img/structure/B6104020.png)
![N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6104032.png)
![methyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6104038.png)